molecular formula C14H16BrNO5 B11799675 6-Bromo-3-methoxy-2-(2-morpholino-2-oxoethoxy)benzaldehyde

6-Bromo-3-methoxy-2-(2-morpholino-2-oxoethoxy)benzaldehyde

Cat. No.: B11799675
M. Wt: 358.18 g/mol
InChI Key: APRZXZYLPDJMFU-UHFFFAOYSA-N
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Description

6-Bromo-3-methoxy-2-(2-morpholino-2-oxoethoxy)benzaldehyde is a substituted benzaldehyde derivative featuring a bromine atom at position 6, a methoxy group at position 3, and a morpholino-2-oxoethoxy substituent at position 2. This compound’s structural complexity arises from the combination of electron-withdrawing (bromo) and electron-donating (methoxy) groups, as well as the bulky morpholine-containing side chain. Such substitutions likely influence its physicochemical properties, including solubility, reactivity, and intermolecular interactions. While direct evidence on its synthesis or applications is absent in the provided materials, benzaldehyde derivatives are widely studied in contexts ranging from flavor chemistry (e.g., vanillin, benzaldehyde) to chromatographic behavior .

Properties

Molecular Formula

C14H16BrNO5

Molecular Weight

358.18 g/mol

IUPAC Name

6-bromo-3-methoxy-2-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde

InChI

InChI=1S/C14H16BrNO5/c1-19-12-3-2-11(15)10(8-17)14(12)21-9-13(18)16-4-6-20-7-5-16/h2-3,8H,4-7,9H2,1H3

InChI Key

APRZXZYLPDJMFU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)Br)C=O)OCC(=O)N2CCOCC2

Origin of Product

United States

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Vanillin (3-Methoxy-4-hydroxybenzaldehyde)

  • Structural Differences: Vanillin lacks the bromo and morpholino-ethoxy groups but shares a methoxy substituent. The hydroxyl group at position 4 in vanillin enhances hydrogen bonding, whereas the target compound’s bromo and morpholino groups introduce steric bulk and polarity.
  • Biosynthesis: Vanillin is biosynthesized via enzymatic pathways involving vanillin synthase, which converts ferulic acid to vanillin through a hydratase/lyase mechanism . The target compound’s biosynthesis (if biological) might follow analogous non-oxidative pathways, but its bromo substitution likely necessitates synthetic routes.
  • Applications: Vanillin is a key flavor compound, while the target’s morpholino group may favor pharmacological applications (e.g., kinase inhibition).

Benzaldehyde

  • Volatility and Odor: Benzaldehyde is a simple aromatic aldehyde with high volatility and a characteristic almond-like odor, contributing to food and fragrance industries .
  • Chromatography: Benzaldehyde exhibits a capacity factor ($k'$) of ~1.1 on ODS columns . The target compound’s larger substituents may increase $k'$ due to enhanced hydrophobic interactions or silanol interactions.

4-Hydroxybenzaldehyde

  • Polarity : The hydroxyl group in 4-hydroxybenzaldehyde increases polarity compared to the target compound’s bromo and methoxy groups. This difference could affect solubility—4-hydroxybenzaldehyde is water-soluble, whereas the target may favor organic solvents.
  • Biosynthetic Pathways: Both compounds may share β-oxidative or non-oxidative CoA-dependent pathways for aldehyde formation, as seen in benzaldehyde-type metabolites .

Methylbenzoate

  • Retention Behavior: Methylbenzoate, an ester derivative, has a $k'$ of ~1.0 on ODS columns, similar to benzaldehyde . The target compound’s morpholino-ethoxy chain could increase retention due to additional hydrogen bonding or dipole interactions with stationary phases.

Data Table: Comparative Properties of Benzaldehyde Derivatives

Compound Substituents Molecular Weight (g/mol) Capacity Factor ($k'$) Natural Occurrence/Applications
Benzaldehyde None 106.12 1.1 Food flavoring, fragrances
Vanillin 3-OCH₃, 4-OH 152.15 N/A Flavoring agent, biosynthesis
4-Hydroxybenzaldehyde 4-OH 122.12 N/A Plant metabolites, pharmaceuticals
Methylbenzoate COOCH₃ 136.15 1.0 Solvent, flavoring agent
Target Compound 6-Br, 3-OCH₃, 2-(morpholino-oxoethoxy) 387.21 (estimated) Hypothetical: >1.5 Synthetic, potential pharmaceuticals

Key Research Findings and Implications

  • Chromatographic Behavior: The target compound’s retention is expected to exceed benzaldehyde and methylbenzoate due to its larger size and polar morpholino group, aligning with trends observed in substituted aromatics .
  • Biosynthetic Relevance: While non-oxidative pathways are plausible for benzaldehyde derivatives , the bromo substitution likely precludes natural biosynthesis, necessitating chemical synthesis.

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